molecular formula C30H52 B1233164 5alpha-Gorgostane

5alpha-Gorgostane

Cat. No.: B1233164
M. Wt: 412.7 g/mol
InChI Key: HMDSENZCYXUARJ-NPISUSDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Gorgostane is a high-purity, research-grade chemical standard belonging to the class of gorgostane-type steroids. These are C-30 sterols characterized by a distinctive cyclopropane moiety in their side chain, a feature most commonly isolated from marine organisms, particularly soft corals (order Alcyonacea) . Gorgostane steroids have generated significant interest in the field of natural products and drug discovery due to their structural diversity and reported biological activities . Researchers utilize this compound as a key reference standard and scaffold for investigating the bioactivity of marine steroids. Studies on structurally similar polyhydroxylated gorgostane derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and breast cancers, suggesting a promising avenue for oncological research . The mechanism of action for these effects is under investigation but may involve the induction of cell cycle arrest in the SubG1 phase, modulation of oxidative stress parameters such as superoxide dismutase (SOD) and reduced glutathione, and inhibition of matrix metalloproteases (MMP-2 and MMP-9) . This product is intended for use in laboratory research applications only, serving as a critical tool for phytochemical characterization, bioassay-guided isolation, and the exploration of new therapeutic agents from marine sources. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H52/c1-19(2)21(4)30(7)18-27(30)20(3)24-13-14-25-23-12-11-22-10-8-9-16-28(22,5)26(23)15-17-29(24,25)6/h19-27H,8-18H2,1-7H3/t20-,21+,22+,23-,24+,25-,26-,27+,28-,29+,30+/m0/s1

InChI Key

HMDSENZCYXUARJ-NPISUSDKSA-N

SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C

Canonical SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C

Origin of Product

United States

Taxonomic Distribution and Isolation of 5alpha Gorgostane and Its Analogues

Dominant Marine Sources: Octocorallia (Soft Corals)

The primary reservoirs of 5alpha-gorgostane and its derivatives are marine invertebrates, with a pronounced prevalence in the subclass Octocorallia, commonly known as soft corals. nih.gov These organisms have proven to be a rich and diverse source of these unique steroids, contributing significantly to the field of marine natural products chemistry. nih.gov The isolation of these compounds from soft corals has revealed a wide array of structural variations, highlighting the biosynthetic versatility within this group of marine animals. nih.gov

Specific Genera and Species for Isolation

Several genera and species within the Octocorallia subclass have been identified as prominent sources for the isolation of this compound and its analogues. These include species from the genera Heteroxenia, Isis, Sinularia, Klyxum, and Clavularia.

Chemical investigations of soft corals belonging to the genus Heteroxenia, particularly species like Heteroxenia ghardaqensis and Heteroxenia fuscescens, have led to the isolation of several gorgostane (B1234944) derivatives. nih.govresearchgate.net These findings underscore the importance of this genus as a source of novel marine steroids.

Table 1: Gorgostane Derivatives Isolated from Heteroxenia Species

Compound NameSpecies of OriginReference
Gorgosten-5(E)-3β-olHeteroxenia ghardaqensis nih.gov
Gorgostan-3β,5α,6β,11α-tetraol (sarcoaldosterol A)Heteroxenia ghardaqensis nih.gov
Gorgostan-3β,5α,6β-triol-11α-acetateHeteroxenia ghardaqensis nih.gov
3β-acetoxy-gorgost-5α,6β,11α-triolHeteroxenia fuscescens researchgate.net
(23R)methylergosta-20-ene-3β,5α,6β,17α-tetrolHeteroxenia fuscescens researchgate.net

The gorgonian Isis hippuris has proven to be a particularly prolific source of gorgostane-type steroids, with a significant number of these compounds being isolated from this species. nih.govmdpi.com Research on Isis hippuris has yielded a diverse array of polyoxygenated steroids, contributing substantially to the known chemical space of gorgostane analogues. nih.govmdpi.com

Table 2: Gorgostane Analogues Isolated from Isis hippuris

Compound NameReference
Hippuristerone J nih.gov
Hippuristerone K nih.gov
Hippuristerone L nih.gov
Hippuristerol E nih.gov
Hippuristerol F nih.gov
1α,3β,5β,11α-tetrahydroxygorgostan-6-one nih.gov
(1α,3β,5β,6β,11α,15α)-5,6-epoxy-gorgostane-1,3,11,15-tetrol mdpi.com

The genus Sinularia is another significant contributor to the discovery of gorgostane derivatives. mdpi.com Various species within this genus, such as Sinularia leptoclados and Sinularia flexibilis, have been found to produce these unique steroids. jst.go.jpresearchgate.net The isolation of compounds like 5,6β-epoxygorgosterol from Sinularia leptoclados highlights the chemical diversity within this genus. jst.go.jp

Table 3: Gorgostane Derivatives from Sinularia Species

Compound NameSpecies of OriginReference
5,6β-EpoxygorgosterolSinularia leptoclados jst.go.jp
7-OxogorgosterolSinularia leptoclados jst.go.jp
7β-HydroxygorgosterolSinularia leptoclados jst.go.jp
5α,8α-epidioxygorgosta-6-en-3β-olSinularia flexibilis researchgate.net
5α,8α-epidioxygorgosta-6,9(11)-dien-3β-olSinularia flexibilis researchgate.net

The soft coral Klyxum flaccidum is a known producer of a variety of bioactive steroids, including several gorgostane derivatives. nih.govrsc.org Studies on this species have led to the isolation of novel compounds, such as klyflaccisteroids, which possess the characteristic gorgostane skeleton. rsc.orgresearchgate.net

Table 4: Gorgostane Derivatives Isolated from Klyxum flaccidum

Compound NameReference
Klyflaccisteroid A rsc.org
Klyflaccisteroid B rsc.org
Klyflaccisteroid C nih.gov
Klyflaccisteroid D nih.gov
Klyflaccisteroid E rsc.org
Klyflaccisteroid F nih.gov
Gorgost-5-ene-3β,9α,11α-triol nih.gov
3β,11-dihydroxy-9,11-secogorgost-5-en-9-one nih.gov

The soft coral Clavularia viridis has also been identified as a source of gorgostane-type steroids. nih.govresearchgate.net Research has led to the isolation of compounds such as stoloniferones, which are based on the gorgostane framework. researchgate.net Some of these compounds feature interesting structural modifications, such as an epoxy group in the steroid nucleus. mdpi.com

Table 5: Gorgostane Derivatives from Clavularia viridis

Compound NameReference
Stoloniferone S nih.gov
(3α,5β,6β,11α,22E,24R)-5,6-epoxy-3,11-dihydroxyergost-22-en-1-one mdpi.com
11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol echemi.com
Sarcophyton Species

The soft coral genus Sarcophyton is a rich source of diverse steroids, many of which are polyhydroxylated. researchgate.net Research has led to the isolation of numerous gorgostane analogues from these species. For instance, antibacterial and antifungal compounds such as 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol have been isolated from Sarcophyton species. nih.gov The presence of a 3β,5α,6β-trihydroxy system is a common feature in sterols derived from this genus. researchgate.net The diversity of these compounds underscores the importance of Sarcophyton as a significant reservoir of bioactive marine natural products. researchgate.net

Lobophytum Species

The genus Lobophytum is another significant contributor to the chemical diversity of gorgostane-type steroids. Chemical investigations of Lobophytum lobophytum from the Red Sea have led to the isolation of gorgosterol (B1215954) and a new analogue, gorgostan-5,25-dien-3β-ol. nih.gov Additionally, studies on Lobophytum patulum have yielded new hydroxylated sterols. colab.ws The isolation of crassumsterol (gorgost-5-ene-3β,7α-diol) from Lobophytum crassum further highlights the structural variety of these compounds within this genus. researchgate.net

Plexaura flexuosa (Parent Gorgosterol Source)

The gorgonian coral Plexaura flexuosa holds a special place in the history of marine natural products as it was the first organism from which the parent compound, gorgosterol, was isolated. nih.govresearchgate.netrsc.org This discovery was pivotal, as gorgosterol was the first sterol identified to possess a cyclopropane (B1198618) ring within its side chain, a feature that defines the gorgostane class of steroids. nih.gov The origin of these unique sterols in marine invertebrates is complex, potentially arising from dietary sources or synthesis by symbiotic organisms like dinoflagellates (zooxanthellae) and subsequent biochemical modification by the host. nih.govbeilstein-journals.org

Isolation from Other Marine Invertebrates (e.g., Sponges, Dinoflagellates)

While soft corals are a primary source, gorgostane-type steroids are not exclusive to them. These compounds have also been found in other marine invertebrates, including sponges and the symbiotic dinoflagellates they often host. beilstein-journals.org

The marine sponge Stylotella agminata has been shown to contain a variety of unique sterols. Notably, a novel cyclopropane-containing sterol, 3ε-hydroxymethyl-A-nor-5α-gorgostane, was isolated from this sponge. researchgate.netnih.gov This discovery expanded the known taxonomic distribution of gorgostane-type compounds beyond coelenterates and highlighted the chemical diversity within marine sponges. nih.govresearchgate.net

Methodologies for Extraction and Primary Separation from Biological Matrices

The process of isolating this compound and its analogues from their biological sources is a critical step in their study. This typically involves extraction from the marine organism followed by separation and purification.

Solvent Extraction Techniques

Solvent extraction is a fundamental and widely used method for obtaining secondary metabolites from marine invertebrates. alfa-chemistry.comnih.gov The choice of solvent is crucial and depends on the polarity of the target compounds.

The general procedure often begins with the extraction of the freeze-dried and ground marine organism. nih.gov A common approach involves sequential extraction with solvents of increasing polarity. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) is often used. researchgate.net Another effective solvent system is a mixture of chloroform (B151607) and methanol. researchgate.netbiointerfaceresearch.com

Initial Chromatographic Fractionation Strategies

The isolation of 5α-gorgostane and its analogues from complex biological matrices, typically derived from marine organisms like gorgonians and soft corals, commences with initial chromatographic fractionation. This crucial primary step aims to separate the crude extract into simplified fractions based on the polarity of the constituent compounds, thereby isolating the sterol-containing fraction from other classes of metabolites.

The most prevalent technique for this initial separation is column chromatography, with silica (B1680970) gel being the most widely used stationary phase due to its efficacy in separating compounds of varying polarities. scielo.brcore.ac.ukcolumn-chromatography.com The process generally begins after an initial solvent extraction and partitioning of the biological material. For instance, a crude methanol extract might be partitioned between different solvent systems, such as aqueous methanol-hexane and subsequently aqueous methanol-chloroform, to yield fractions with decreasing polarity. acs.org

The less polar fractions, such as the hexane (B92381) or chloroform-soluble portions which are expected to contain the sterols, are then subjected to column chromatography. acs.org The column is typically packed with silica gel and eluted using a gradient solvent system. core.ac.ukacs.org This involves starting with a non-polar solvent, such as n-hexane, and gradually increasing the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972). scielo.bracs.org This gradient elution strategy allows for the sequential separation of compounds, with non-polar lipids and hydrocarbons eluting first, followed by sterols, and then more polar compounds.

For example, in the study of the gorgonian Lophogorgia punicea, a crude acetone extract was chromatographed on a silica gel column. scielo.br A fraction containing a mixture of monohydroxysterols was successfully eluted using a 1:1 mixture of hexane and ethyl acetate. scielo.br Similarly, the investigation of the Indian gorgonian Subergorgia suberosa involved chromatography of the hexane fraction on silica gel with a hexane-acetone gradient, which effectively separated fatty acids, their methyl esters, and monohydroxy sterols. acs.org

These initial fractionation steps are designed to yield a sterol-rich fraction. However, this fraction is typically a complex mixture of various sterols and requires further, more refined purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate individual gorgostane analogues. acs.orgresearchgate.netscienceopen.com

The following table summarizes typical solvent systems used in the initial column chromatography for sterol isolation.

Source OrganismStationary PhaseMobile Phase (Eluent System)Isolated Fraction
Lophogorgia puniceaSilica GelHexane:Ethyl Acetate (1:1)Mixture of monohydroxysterols
Subergorgia suberosaSilica GelHexane-Acetone GradientMonohydroxy sterols
Chlorella sp.Silica Gel 60n-hexane:Ethyl Acetate (4:1)Steroid-containing isolates
Eunicella singularisSilica GelDichloromethane to Methanol GradientSterol-containing fractions

Biosynthetic Pathways and Precursors of Gorgostane Type Sterols

Overview of Sterol Biosynthesis Leading to C30 Sterols

Sterol biosynthesis is a vital pathway in eukaryotes, leading to essential membrane components like cholesterol in animals and various phytosterols (B1254722) in plants and fungi. plos.orgacs.org The synthesis generally begins with acetyl-CoA, which is converted through the mevalonate (B85504) pathway to isopentenyl pyrophosphate (IPP). plos.org A series of condensation reactions then leads to squalene (B77637). The cyclization of squalene epoxide marks a crucial divergence point. In animals and fungi, this cyclization is catalyzed by lanosterol (B1674476) synthase (LAS) to produce lanosterol, the precursor to cholesterol and ergosterol (B1671047). frontiersin.orgoup.com

In contrast, many photosynthetic eukaryotes, including dinoflagellates which are key to gorgosterol (B1215954) production, utilize lanosterol as the precursor for their specific 4-methylsterols, such as dinosterol (B1230970) and the C30 gorgosterol. frontiersin.orgnih.gov The pathway to C30 sterols involves extensive alkylation of the sterol side chain. This hypermethylation, adding extra carbon atoms, is a hallmark of dinoflagellate sterol synthesis. ifremer.fr The process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which add methyl groups at various positions on the side chain, ultimately leading to the complex C30 structure of gorgostane (B1234944). frontiersin.orgmtsu.edu

Role of Symbiotic Dinoflagellates (Zooxanthellae) in Gorgosterol Biosynthesis

The production of gorgosterol is almost exclusively attributed to symbiotic dinoflagellates, commonly known as zooxanthellae. ifremer.frmdpi.com These unicellular algae live in symbiosis with a wide range of marine invertebrates, including corals, jellyfish, and anemones. ifremer.frmtsu.edu While the host invertebrates often cannot synthesize sterols de novo, they obtain them from their diet or their algal symbionts. ifremer.fracs.org

Key Biosynthetic Intermediates and Proposed Pathways

The precise biosynthetic pathway to gorgosterol is complex and involves several unique intermediates. Research has identified key precursor molecules that shed light on the final steps of its formation.

A key proposed step in the formation of the gorgostane side chain is the involvement of a precursor with the necessary carbon skeleton prior to the cyclopropane (B1198618) ring formation. (23,24-Dimethyl-22-dehydrocholesterol) is widely presumed to be the immediate biosynthetic precursor to gorgosterol. rsc.orgrsc.org The structure of this intermediate contains the requisite dimethyl groups at positions C-23 and C-24, setting the stage for the final cyclopropanation reaction.

Another critical intermediate identified in the biosynthetic pathway is 5-dehydrodinosterol. This compound was isolated from cultured zooxanthellae of Aiptasia pulchella alongside gorgosterol. pnas.org Its structure suggests it is a very likely precursor, which would undergo subsequent methylation and cyclopropanation to form the final gorgosterol molecule. pnas.orgmdpi.com The presence of dinosterol and its derivatives is a characteristic trait of dinoflagellates, reinforcing their central role in the synthesis of these complex marine sterols. nih.gov

23,24-Dimethyl-22-dehydrocholesterol as a Presumed Precursor

Enzymatic Cyclopropanation in the Side Chain of Gorgostane

The most distinctive feature of gorgosterol is the cyclopropane ring spanning carbons C-22 and C-23 of the side chain. mdpi.com This feature is exceptionally rare in natural products. The formation of this three-membered ring is the final key step in the biosynthetic pathway. It is believed to proceed via an enzymatic process involving S-adenosylmethionine (SAM). acs.org The proposed mechanism involves the methylation of a Δ²²-unsaturated precursor, like 23,24-dimethyl-22-dehydrocholesterol. This creates a carbonium ion intermediate which is then stabilized by the intramolecular attack of an electron pair, leading to the formation of the cyclopropane ring. acs.org While the specific enzyme responsible for this cyclopropanation in zooxanthellae has not been fully characterized, the process represents a unique biochemical adaptation within these marine microorganisms. pnas.org

Comparative Analysis with Related Sterol Biosynthetic Routes (e.g., Ergosterol, Cholesterol)

The biosynthesis of gorgosterol presents several key differences when compared to the more common pathways for cholesterol and ergosterol.

FeatureGorgosterol BiosynthesisCholesterol Biosynthesis (Mammals)Ergosterol Biosynthesis (Fungi)
Primary Producer Symbiotic dinoflagellates (zooxanthellae). ifremer.frmdpi.comAnimals. plos.orgFungi. mdpi.com
Initial Precursor Lanosterol. frontiersin.orgnih.govLanosterol. acs.orgLanosterol (most fungi), can be Cycloartenol in some lineages. frontiersin.orgnih.govresearchgate.net
Final Product (Carbon #) C30 Sterol. ifremer.frC27 Sterol. mdpi.comC28 Sterol. mdpi.com
Key Side Chain Modifications Multiple methylations (at C-23, C-24) and cyclopropanation (at C-22, C-23). frontiersin.orgacs.orgNo alkylation on the side chain. acs.orgSingle methylation at C-24 and desaturation at C-22. mdpi.comportlandpress.com
Key Enzymes Unique methyltransferases for C-23 methylation; specific cyclopropane synthase. frontiersin.orgpnas.orgHMG-CoA Reductase (rate-limiting); no side-chain alkylating enzymes. Sterol C-24 methyltransferase (Erg6p); Sterol C-22 desaturase. mdpi.commdpi.com
Ecological Context Marine symbiosis. mtsu.eduEndogenous synthesis in vertebrates. Essential for fungal cell membranes. mdpi.com

The cholesterol pathway is relatively direct after the formation of lanosterol, involving demethylations and double bond isomerizations, but no additions to the side chain. acs.orglibretexts.org The ergosterol pathway introduces a single methyl group at the C-24 position, a reaction catalyzed by the fungal-specific enzyme sterol C-24 methyltransferase (Erg6p). mdpi.comportlandpress.com Gorgosterol biosynthesis is considerably more complex, involving multiple, unusual bioalkylation steps to build its C30 side chain before the final, signature cyclopropanation reaction. mtsu.edu This highlights a remarkable evolutionary divergence in sterol synthesis, tailored to the specific ecological niches of the producing organisms. oup.com

In Vivo Metabolic Modifications and Transformations of Gorgostane Scaffolds

The unique gorgostane-type sterols found in many marine invertebrates are often not synthesized de novo by the host organism. Instead, the foundational gorgosterol molecule is typically produced by symbiotic dinoflagellates, commonly known as zooxanthellae, which live within the tissues of the invertebrate. mdpi.comiupac.org Following transfer from the symbiont to the host, the gorgostane scaffold undergoes a variety of metabolic modifications, resulting in a diverse array of structurally complex steroids. mdpi.comchemistry-chemists.com This biochemical processing by the host is a key aspect of the chemical ecology of these symbiotic relationships, often leading to compounds with specific biological activities. rsc.org

The in vivo transformations of the gorgostane framework primarily involve oxidation, hydroxylation, and acetylation reactions. These modifications can occur on both the steroid nucleus and the characteristic cyclopropane-containing side chain. While the precise enzymatic pathways are still an active area of research, evidence points to the involvement of host-derived enzyme systems, including cytochrome P450 monooxygenases and various oxidoreductases. mdpi.comcore.ac.uk

One of the most significant metabolic transformations is the oxidative cleavage of the steroid C-ring. This process results in the formation of 9,11-secogorgostane derivatives, which are characterized by a break in the bond between carbons C-9 and C-11. db-thueringen.de Research has demonstrated that enzyme preparations from the gorgonian Pseudopterogorgia americana can directly convert gorgosterol into 9,11-secogorgosterol. rsc.orgdb-thueringen.de This finding provides direct evidence of the host's enzymatic machinery being responsible for profound structural alteration of the symbiont-derived precursor. These 9,11-secosteroids typically feature a ketone at the C-9 position and a hydroxyl or carboxyl group at C-11. nih.gov

Extensive hydroxylation at various positions of the gorgostane scaffold is another common in vivo modification. This leads to a wide range of polyoxygenated sterols. chemistry-chemists.com Subsequent acetylation of these newly introduced hydroxyl groups is also frequently observed, further increasing the structural diversity of these compounds. These substitutions occur at multiple sites on the steroid nucleus, including positions C-1, C-3, C-5, C-6, C-7, C-11, and C-12, as well as on the side chain. chemistry-chemists.com The presence of numerous 5,6-dihydroxygorgostane and 5,6-epoxygorgostane derivatives isolated from soft corals highlights these common metabolic routes. chemistry-chemists.com

While the specific enzymes responsible for each hydroxylation or acetylation step in gorgonian and soft coral hosts have not all been fully characterized, the presence and activity of broad-specificity enzymes like cytochrome P450 (CYP) and other oxidoreductases in these organisms are well-documented in the context of general steroid and xenobiotic metabolism. mdpi.comresearchgate.net It is hypothesized that these enzyme systems are responsible for the observed modifications of the gorgostane scaffold. mdpi.com

The table below summarizes key in vivo metabolic transformations of the gorgostane scaffold documented in marine invertebrates.

Table 1: Documented In Vivo Metabolic Transformations of the Gorgostane Scaffold

Precursor Compound Metabolic Transformation Resulting Product Class Host Organism Example Implied Enzyme System
Gorgosterol Oxidative C-9/C-11 bond cleavage 9,11-Secogorgosterols Pseudopterogorgia americana Oxidoreductase/Oxygenase
Gorgost-5-ene Dihydroxylation 5,6-Dihydroxygorgostanes Soft Corals (e.g., Xenia sp.) Oxygenase/Hydrolase
Gorgost-5-ene Epoxidation 5,6-Epoxygorgostanes Soft Corals (e.g., Isis hippuris) Oxygenase (e.g., Cytochrome P450)

Chemical Synthesis and Semisynthesis of 5alpha Gorgostane and Analogues

Strategies for Total Synthesis of Gorgostane (B1234944) and Related C30 Sterols

The total synthesis of gorgosterol (B1215954), a C30 marine sterol featuring a cyclopropane (B1198618) ring in its side chain, represents a formidable challenge in organic synthesis. A notable approach to the stereocontrolled total synthesis of gorgosterol was reported by Terasawa and colleagues. rsc.orgrsc.org Their strategy hinged on the highly stereoselective construction of the three chiral centers in the side chain, followed by the formation of the characteristic cyclopropane ring. This biomimetic-inspired approach mimics natural biosynthetic pathways to achieve the desired complex structure. engineering.org.cn

A key consideration in the total synthesis of steroidal compounds is the stereochemical outcome of polyene cyclizations. engineering.org.cn The principles laid out by the Stork-Eschenmoser hypothesis, regarding the stereochemistry of these cyclizations, have been instrumental in the successful biomimetic synthesis of various steroidal molecules. engineering.org.cn The synthesis of the tetracyclic core of steroids often relies on such biomimetic cyclizations of linear polyenes. wikipedia.org While a complete total synthesis of 5alpha-gorgostane from acyclic precursors remains a complex undertaking, the strategies developed for gorgosterol and other complex steroids provide a clear roadmap. These strategies emphasize the importance of convergent synthesis, where complex fragments are prepared separately and then joined, and the use of powerful stereoselective reactions to control the intricate stereochemistry of the steroidal nucleus and its side chain.

Semisynthetic Approaches from Accessible Steroidal Precursors

Given the complexity of a total synthesis, semisynthetic routes starting from abundant natural steroids offer a more practical approach to obtaining this compound and its analogues. These methods leverage the pre-existing tetracyclic core of a common sterol, focusing on the chemical modifications required to construct the unique side chain.

The key transformation in this semisynthesis was the stereoselective construction of the cyclopropane ring on the steroidal side chain. researchgate.net This highlights the utility of stigmasterol (B192456) as a versatile and cost-effective precursor for accessing complex and rare marine sterols.

Key Reactions and Methodologies in Gorgostane Synthesis

The successful synthesis of the gorgostane skeleton relies on the application of powerful and stereoselective chemical reactions. The construction of the sterically congested and stereochemically rich side chain, in particular, has necessitated the use of sophisticated synthetic methodologies.

The defining feature of the gorgostane side chain is the presence of a cyclopropane ring. Consequently, stereoselective cyclopropanation reactions are a cornerstone of any synthetic strategy targeting these molecules. In the semisynthesis of demethylgorgosterol, an intermolecular cyclopropanation reaction was employed as the key step. researchgate.net This reaction proceeded with high stereoselectivity, yielding the desired cyclopropane carboxylic ester with a trans/cis ratio of 89:11 and a diastereomeric ratio for the trans-diastereomers of greater than 99:1. researchgate.net

Another powerful method for the stereocontrolled synthesis of the gorgosterol side chain involves an intramolecular alkylative cyclopropanation. rsc.orgrsc.org In this approach, treatment of a suitable precursor with a base, such as potassium tert-butoxide, induces an intramolecular cyclization to form the cyclopropane ring with high stereoselectivity. The use of zirconocene-1-butene complexes has also been explored for the stereocontrolled synthesis of steroidal side chains containing cyclopropanes, demonstrating the versatility of organometallic chemistry in this field. researchgate.netacs.org

The Ireland-Claisen rearrangement is a powerful pnas.orgpnas.org-sigmatropic rearrangement that allows for the stereoselective formation of carbon-carbon bonds. numberanalytics.comacs.org This reaction has found broad application in the synthesis of complex natural products, including the construction of intricate steroid side chains. numberanalytics.comcore.ac.ukresearchgate.net The rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid proceeds through a chair-like transition state, which allows for predictable stereochemical outcomes. numberanalytics.com

In the context of gorgostane synthesis, the orthoester Claisen rearrangement, a variant of the Ireland-Claisen, was utilized to stereoselectively construct the three contiguous chiral centers of the side chain. rsc.org This reaction demonstrated excellent stereocontrol, enabling the synthesis of the desired stereoisomer in high purity. The dianionic version of the Ireland-Claisen rearrangement has also been developed for the stereoselective synthesis of products containing a quaternary carbon center, a structural motif present in many complex natural products. acs.org

Reaction Description Application in Gorgostane Synthesis Key Features
Stereoselective CyclopropanationFormation of a cyclopropane ring with high stereocontrol.Construction of the characteristic cyclopropane moiety in the side chain.Can be achieved via intermolecular or intramolecular pathways; high diastereoselectivity. researchgate.net
Ireland-Claisen RearrangementA pnas.orgpnas.org-sigmatropic rearrangement of an allylic ester.Stereoselective construction of the chiral centers in the side chain.Proceeds through a predictable chair-like transition state; allows for excellent stereochemical control. numberanalytics.com

Stereoselective Cyclopropanation Reactions

Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Studies

The study of biosynthetic pathways and the mechanisms of enzymatic reactions often relies on the use of isotopically labeled compounds. nih.govvanderbilt.edu The synthesis of isotopically labeled analogues of this compound is crucial for elucidating its biosynthesis in marine organisms and for understanding the mechanism of action of enzymes involved in its metabolism. nih.govrsc.org

While a specific synthesis of an isotopically labeled this compound has not been explicitly detailed in the reviewed literature, the general methods for preparing labeled steroids are well-established. These methods often involve the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions in the molecule. nih.gov This can be achieved through the use of labeled starting materials in a total or semisynthesis, or through late-stage isotopic exchange reactions. vanderbilt.edu

For instance, deuterium-labeled substrates are frequently used to probe kinetic isotope effects in enzyme-catalyzed reactions, providing insight into bond-breaking steps. nih.gov The synthesis of such labeled compounds requires regioselective and stereoselective methods for isotope incorporation. nih.gov The development of synthetic routes to isotopically labeled gorgostane analogues would be a valuable tool for future mechanistic and biosynthetic investigations. nih.govmdpi.com

Isotope Application in Mechanistic Studies Detection Method
Deuterium (²H)Kinetic isotope effect studies to determine bond-breaking steps in enzymatic reactions. nih.govMass Spectrometry, NMR Spectroscopy
Carbon-13 (¹³C)Tracing the incorporation of precursors in biosynthetic pathways. nih.govNMR Spectroscopy, Mass Spectrometry
Tritium (³H) / Carbon-14 (¹⁴C)Radiochemical tracing in metabolic studies. nih.govScintillation Counting

Structural Elucidation of 5alpha Gorgostane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Functional Groups

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of 5alpha-gorgostane derivatives, providing unparalleled detail about the molecular structure.

Application of ¹H NMR for Proton Resonance Assignment

Proton (¹H) NMR spectroscopy is instrumental in assigning the various proton signals within a this compound derivative's structure. libretexts.orgorganicchemistrydata.orgkud.ac.inlibretexts.org The chemical shift, multiplicity, and coupling constants of each signal offer a wealth of information regarding the electronic environment and connectivity of the protons. libretexts.orgorganicchemistrydata.orgkud.ac.inlibretexts.org A hallmark of the ¹H NMR spectra of gorgostane (B1234944) derivatives is the presence of signals for the cyclopropane (B1198618) protons at unusually high field strengths, typically between δ 0.1 and 0.4 ppm. researchgate.net This upfield shift is a direct consequence of the shielding effect exerted by the three-membered ring. researchgate.net The characteristic resonances of the methyl protons, including those at positions C-18, C-19, C-21, C-26, C-27, and C-28, are also vital for confirming the gorgostane framework. researchgate.net

¹³C NMR Chemical Shift Analysis of the Cyclopropane Moiety

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for delineating the carbon skeleton, with special significance in identifying the unique cyclopropane moiety of this compound derivatives. mdpi.comnih.govresearchgate.net The carbon atoms of the cyclopropane ring (C-22, C-23, and C-30) produce distinctive signals in the ¹³C NMR spectrum that are diagnostic for this class of steroids. mdpi.comnih.gov For instance, in gorgosterol (B1215954), these carbons resonate at approximately δ 21.3 (C-22), δ 24.9 (C-23), and δ 15.6 (C-30). nih.gov These upfield chemical shifts are a direct result of the strained nature of the three-membered ring. mdpi.comnih.govdocbrown.infodocbrown.info The precise chemical shifts can exhibit minor variations depending on the specific substitutions present on the steroidal skeleton. researchgate.netmdpi.comnih.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts (δ) for the Cyclopropane Moiety in Gorgosterol This table provides representative chemical shift values for the key carbon atoms in the cyclopropane ring of gorgosterol.

Carbon Atom Chemical Shift (ppm)
C-22 21.3
C-23 24.9
C-30 15.6

2D NMR Techniques (e.g., HMQC, DEPT, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous determination of atomic connectivity and the relative stereochemistry of this compound derivatives. researchgate.netaphrc.org

Heteronuclear Multiple Quantum Coherence (HMQC): This technique correlates the signals of directly bonded protons and carbons, which is fundamental for accurately assigning the carbon framework. uvic.caslideshare.net

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are employed to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assembly of the complete carbon skeleton. uvic.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for establishing the stereochemistry of a molecule. youtube.comresearchgate.netcreative-biostructure.com It identifies protons that are in close spatial proximity, which reveals crucial through-space interactions. youtube.comresearchgate.netcreative-biostructure.com These correlations are key to confirming the stereochemical configuration of substituents on both the steroid nucleus and the intricate side chain, including the orientation of the cyclopropane ring. researchgate.netaphrc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical method for determining the molecular weight and fragmentation patterns of this compound derivatives, providing essential pieces of the structural puzzle. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally sensitive compounds such as many gorgostane derivatives. aphrc.orgnih.govnih.gov It generally provides the molecular weight of the analyte by generating protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. researchgate.netaphrc.org This information is fundamental for deducing the molecular formula, often used in concert with high-resolution mass spectrometry. aphrc.org

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) delivers highly accurate mass measurements, which enables the determination of the elemental composition of the molecular ion and its fragments. researchgate.netwikipedia.orgrsc.orgnih.govtaylorandfrancis.comgenscript.com This precise data is crucial for establishing the molecular formula of a novel this compound derivative. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural clues. For example, the characteristic cleavage of the side chain can yield fragment ions that are indicative of the gorgostane skeleton.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of chiral molecules like this compound derivatives. d-nb.infonih.gov This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. mkuniversity.ac.in The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. patnawomenscollege.in

A key aspect of determining absolute configuration is the phenomenon of anomalous scattering (or resonant scattering). nih.govmit.edu This occurs when the X-ray energy is near an absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which directly relate to the absolute structure of the molecule. nih.govmit.edu The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the correct enantiomer. nih.govchem-soc.si

Historically, the presence of heavier atoms (like sulfur or bromine) was considered necessary to produce a sufficiently strong anomalous scattering signal for reliable absolute configuration determination. mit.edu However, advancements in detector technology and data analysis methods, such as the Hooft-Spek approach and the Parsons quotient method, now often permit the determination of absolute configuration even for molecules containing only lighter atoms like oxygen, which is common in many natural products. mit.edu

In the context of gorgostane-type steroids, X-ray diffraction analysis has been instrumental. For instance, the absolute stereochemistry of the unique cyclopropane-containing side chain in gorgosterol was definitively established through X-ray crystallography. mdpi.com This has provided a crucial reference point for the structural assignment of new derivatives. Several polyoxygenated gorgosterol derivatives isolated from marine organisms, such as those from the gorgonian Isis hippuris, have had their structures and absolute stereochemistries confirmed by single-crystal X-ray diffraction analysis. researchgate.net

Comparative Spectroscopic Analysis with Known Gorgostane Standards

While X-ray crystallography provides the definitive absolute structure, it requires a suitable single crystal, which can be challenging to obtain. Therefore, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the routine structural elucidation of this compound derivatives. The comparison of spectroscopic data from a newly isolated compound with that of known, structurally characterized gorgostane standards is a cornerstone of this process. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum reveals key characteristic signals for the gorgostane framework. For instance, the signals for the cyclopropane ring protons in the side chain are typically found in the upfield region of the spectrum. researchgate.net The chemical shifts and coupling constants of these and other protons provide insights into their stereochemical relationships.

¹³C NMR: The carbon NMR spectrum is particularly powerful for identifying the class of the steroid and the nature and position of substituents. nih.gov A comprehensive review of ¹³C-NMR data for 75 gorgostane-type steroids has categorized them into major groups, providing a valuable database for comparative analysis. mdpi.comnih.gov Specific chemical shift values can indicate the presence of hydroxyl groups, acetoxy groups, or double bonds, and their positions on the steroid nucleus. For example, the presence of an acetoxy group at C-3 in 3β-Acetoxygorgostane-5α,6β,11α-triol results in a downfield shift of the C-3 signal to approximately 73.0 ppm. mdpi.com Similarly, other substitutions at various positions on the gorgostane skeleton lead to predictable changes in the ¹³C NMR chemical shifts, aiding in structural assignment. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the structure, particularly the side chain.

The combination of 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity. researchgate.nettheanalyticalscientist.com By comparing these detailed spectroscopic datasets with those of well-characterized gorgostane standards, researchers can confidently deduce the structure of new derivatives. researchgate.netnih.gov For example, the structures of several polyoxygenated steroids from the soft coral Sarcophyton sp. were determined by detailed spectroscopic analysis and comparison with reported data for known gorgostane analogues. nih.gov

Below is an interactive data table summarizing the characteristic ¹³C NMR chemical shifts for key carbons in selected this compound derivatives, illustrating the effect of different substituents.

Compound NameC-3C-5C-6C-11Reference
Gorgostane-3β,5α,6β,9α,11α-pentol---- mdpi.com
11α-Acetoxygorgostane-3β,5α,6β,12α-tetrol---73.4 mdpi.com
3β-Acetoxygorgostane-5α,6β,11α-triol73.0--- mdpi.com
Gorgostane-3β,5α,6β,11α-tetrol 11-acetate---71.6 mdpi.com
Gorgostane-3β,5α,6β,11α,20(S)-pentol 3-acetate---- mdpi.com

Structural Diversity and Classification of Gorgostane Type Steroids

Categorization of Gorgostane (B1234944) Derivatives

The structural variations in gorgostane-type steroids primarily arise from differences in the number of carbon atoms and the patterns of oxygenation. nih.gov Based on these structural features, they can be broadly classified into several major groups, including the gorgost-5-ene series, 5,6-epoxygorgostane derivatives, 5,6-dihydroxygorgostane derivatives, 9,11-secogorgostane derivatives, 23-demethylgorgostane analogues, and epidioxygorgostane derivatives. nih.govnih.gov

Gorgost-5-ene Series

The gorgost-5-ene series is defined by the presence of a double bond between carbon atoms C-5 and C-6 of the steroid nucleus. mdpi.com Substitutions on the core steroid ring system are common, typically involving hydroxyl, carbonyl, and acetoxy groups. mdpi.com These substitutions can occur at various positions, with C-1, C-7, C-11, C-12, and C-18 being frequent sites. nih.govmdpi.com For instance, the presence of a hydroxyl group at C-7 is observed in compounds like crassumsterol. nih.gov Ketonic carbonyl groups are also found, such as at position 11 in klyflaccisteroid C and at both positions 7 and 11 in klyflaccisteroid D. mdpi.comresearchgate.net Additional unsaturation can also occur, for example, between C-9 and C-11 or C-25 and C-26, as seen in klyflaccisteroid E and gorgosta-5,25-dien-3β-ol, respectively. mdpi.comresearchgate.net

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
Klyflaccisteroid CKlyxum flaccidum nih.govrsc.orgKetonic carbonyl group at C-11. mdpi.comresearchgate.netPotent anti-inflammatory activity. nih.govmdpi.com
Klyflaccisteroid DKlyxum flaccidum mdpi.comKetonic carbonyl groups at C-7 and C-11. mdpi.comresearchgate.netAnti-inflammatory activity. mdpi.com
Gorgosta-5,25-dien-3β-olLobophytum lobophytum researchgate.netAdditional double bond at C-25. mdpi.comresearchgate.netNot specified in the provided context.
CrassumsterolNot specified in the provided context.Hydroxyl group at C-7. nih.govNot specified in the provided context.
Klyflaccisteroid EKlyxum flaccidum nih.govAdditional double bond between C-9 and C-11. mdpi.comresearchgate.netPotent elastase release inhibition. nih.gov

5,6-Epoxygorgostane Derivatives

Characterized by an epoxide ring at the C-5 and C-6 positions, 5,6-epoxygorgostane derivatives represent another significant class. mdpi.com The epoxide is typically in a β-orientation. mdpi.com Substitutions with hydroxyl or acetoxy groups are common and are frequently found at positions C-1, C-3, C-7, C-11, C-12, and C-15. mdpi.com The parent compound of this group is 5β,6β-epoxygorgosterol, which possesses a single hydroxyl group at C-3. mdpi.comresearchgate.net A large number of these derivatives have been isolated from the gorgonian Isis hippuris. nih.govmdpi.comlipidmaps.org For example, 5β,6β-epoxygorgostane-1α,3β,11α,12β-tetrol features additional hydroxyl groups at C-1, C-11, and C-12. mdpi.com Stoloniferone M, a 23-demethylgorgostane, also contains a 5,6-β-epoxy gorgostane skeleton. mdpi.comresearchgate.net Some of these compounds have shown cytotoxic activities. researchgate.netresearchgate.netnih.gov

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
5β,6β-EpoxygorgosterolSinularia leptoclados mdpi.comresearchgate.netParent compound with a hydroxyl group at C-3. mdpi.comresearchgate.netCytotoxic against acute leukemia (HL-60) and colon adenocarcinoma (SW480) cell lines. researchgate.net
5β,6β-Epoxygorgostane-1α,3β,11α,12β-tetrolIsis hippuris mdpi.comTrihydroxy substitution at C-1, C-11, and C-12. mdpi.comModerate cytotoxicity against cultured NBT-T2 cells. researchgate.net
Stoloniferone MClavularia viridis mdpi.comresearchgate.net23-demethylgorgostane with a 5,6-β-epoxy skeleton and a carbonyl group at C-1. mdpi.comresearchgate.netNot specified in the provided context.

5,6-Dihydroxygorgostane Derivatives

This category is distinguished by the presence of two hydroxyl groups, typically with an α-orientation at C-5 and a β-orientation at C-6. nih.govmdpi.com The parent compound for this group is xeniasterol C, which has an additional hydroxyl group at C-3. nih.gov Substitutions, mainly hydroxyl or acetoxy groups, commonly occur at positions C-1, C-3, C-7, C-9, C-12, and C-20. mdpi.com For example, sarcoaldosterol A, isolated from Heteroxenia fuscescens, is similar to xeniasterol C but with an additional hydroxyl group at C-11. mdpi.comresearchgate.netnih.gov This compound has been reported to exhibit anti-inflammatory activity. nih.gov Another example is gorgostane-3β,5α,6β,11α,20(S)-pentol 3-acetate, isolated from Xenia umbellata, which has shown cytotoxic effects. researchgate.netresearchgate.net

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
Xeniasterol CXenia sp. nih.govParent compound with hydroxyl groups at C-3, C-5, and C-6. nih.govNot specified in the provided context.
Sarcoaldosterol AHeteroxenia fuscescens researchgate.netnih.govAdditional hydroxyl group at C-11 compared to xeniasterol C. mdpi.comresearchgate.netSignificant anti-inflammatory activity. nih.gov
Gorgostane-3β,5α,6β,11α,20(S)-pentol 3-acetateXenia umbellata researchgate.netresearchgate.netAcetoxy group at C-3 and hydroxyl groups at C-5, C-6, C-11, and C-20. researchgate.netCytotoxic against various cancer cell lines. researchgate.net

9,11-Secogorgostane Derivatives

9,11-Secogorgostanes are characterized by the oxidative cleavage of the C-9/C-11 bond in ring C of the steroid skeleton. mdpi.com This structural modification typically results in a ketone at C-9 and a hydroxyl or carboxyl group at C-11. mdpi.com Several 9,11-secogorgostane derivatives have been isolated from soft corals and gorgonians, and many exhibit interesting biological activities. For instance, 3β,11-dihydroxy-9,11-secogorgost-5-en-9-one, isolated from Sinularia leptoclados, has shown potential as an anti-inflammatory and brain-protective agent. researchgate.netnih.govnih.gov Klyflaccisteroid F, from Klyxum flaccidum, is a 9,11-secogorgost-5-ene with a carboxylic acid at C-11 and has demonstrated potent anti-inflammatory activity. nih.govmdpi.comrsc.org Ameristerol A, from Pseudopterogorgia americana, is another example of a naturally occurring 9,11-secosterol.

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
3β,11-dihydroxy-9,11-secogorgost-5-en-9-oneSinularia leptoclados researchgate.netnih.govnih.govCleavage of C9-C11 bond, ketone at C-9, hydroxyl at C-11. researchgate.netAnti-inflammatory, brain-protective. researchgate.netnih.govresearchgate.net
Klyflaccisteroid FKlyxum flaccidum nih.govrsc.org9,11-secogorgost-5-ene with a carboxylic acid at C-11. mdpi.comPotent anti-inflammatory activity. nih.gov
Ameristerol APseudopterogorgia americana9,11-secosterol with a gorgosterol (B1215954) side chain.Not specified in the provided context.
5α,6α-epoxy-(22E,24R)-3β,11-dihydroxy-9,11-secoergosta-7-en-9-onePinnigorgia sp. mdpi.comresearchgate.net9,11-secoergostane skeleton with a 5,6-epoxy group. researchgate.netInhibitory effects on superoxide (B77818) anion generation and elastase release. mdpi.comresearchgate.net

23-Demethylgorgostane Analogues

As the name suggests, 23-demethylgorgostane analogues are characterized by the absence of a methyl group at the C-23 position of the side chain, resulting in a total of 29 carbon atoms. mdpi.com The majority of these compounds have been isolated from the soft coral Clavularia viridis. nih.govmdpi.com Stoloniferone S, a notable example from this class, has demonstrated anti-inflammatory activity. nih.govmdpi.com Other examples include yonarasterol C and stoloniferone J, which have shown cytotoxic properties. mdpi.comresearchgate.netvliz.be These compounds often feature additional functionalities, such as in stoloniferone M, which possesses a 5,6-β-epoxy gorgostane skeleton. mdpi.comresearchgate.net

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
Stoloniferone SClavularia viridis nih.govmdpi.com23-demethylgorgostane skeleton. mdpi.comAnti-inflammatory activity. nih.govmdpi.com
Yonarasterol CClavularia viridis mdpi.comresearchgate.net23-demethylgorgostane skeleton. mdpi.comCytotoxic activity. vliz.be
Stoloniferone JClavularia viridis researchgate.netmdpi.com23-demethylgorgostane skeleton. researchgate.netMildly cytotoxic. researchgate.net
6-epi-Yonarasterol BEchinomuricea sp. nih.gov23-demethylgorgostane skeleton.Inhibitory effects on superoxide anion generation and elastase release. nih.gov

Epidioxygorgostane Derivatives

Epidioxygorgostane derivatives are characterized by a 5α,8α-epidioxy bridge. These steroids have been exclusively isolated from the genus Sinularia. nih.govmdpi.com Examples include 5α,8α-epidioxy-23,24-didemethylgorgost-6-ene-3β-ol, 5α,8α-epidioxy-23-demethylgorgosta-6,9(11)-dien-3β-ol, 5α,8α-epidioxygorgost-6-en-3β-ol, and 5α,8α-epidioxygorgost-6,9(11)-dien-3β-ol. nih.govmdpi.com These compounds often possess a double bond at C-6 and may have an additional double bond at C-9(11). researchgate.netnih.gov Some of these derivatives have been noted for their broad bioactivity, including anti-inflammatory and antimicrobial properties. nih.gov

Compound NameMarine Source OrganismKey Structural FeaturesReported Bioactivity
5α,8α-epidioxy-23-demethylgorgosta-6,9(11)-dien-3β-olSinularia sp. nih.govmdpi.comresearchgate.net5α,8α-epidioxy bridge, double bonds at C-6 and C-9(11). researchgate.netNot specified in the provided context.
5α,8α-epidioxygorgost-6-en-3β-olSinularia flexibilis nih.gov5α,8α-epidioxy bridge, double bond at C-6. nih.govNot specified in the provided context.
5α,8α-epidioxygorgosta-6,9(11)-dien-3β-olSinularia flexibilis nih.gov5α,8α-epidioxy bridge, double bonds at C-6 and C-9(11). nih.govNot specified in the provided context.
5,8-epidioxy-5α, 8α-ergosta-6, 22E-dien-3β-olSinularia variabilis nih.gov5α,8α-epidioxy bridge in an ergostane-type steroid.Not specified in the provided context.

Polyhydroxylated and Acetoxygorgostane Compounds

A significant number of gorgostane derivatives are characterized by the presence of multiple hydroxyl (-OH) groups and/or acetoxy (-OAc) groups attached to the steroid skeleton. These functional groups significantly influence the polarity and biological activity of the molecules.

Polyhydroxylated gorgostanes feature several hydroxyl groups at various positions on the steroid nucleus. For instance, gorgostan-3β,5α,6β,11α-tetrol and gorgostane-3β,5α,6β,9α,11α-pentol have been isolated from marine sources. mdpi.comontosight.ai The latter compound is distinguished by an additional hydroxyl group at the C-9 position. mdpi.com Another example is 3β-,5α-,6β-,11α-,20β-pentahydroxygorgosterol, which was isolated from the soft coral Xenia umbellata. dntb.gov.ua The presence and position of these hydroxyl groups are often determined using nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Acetoxygorgostanes are derivatives where one or more hydroxyl groups are esterified with an acetic acid moiety. This substitution impacts the chemical shifts observed in their 13C-NMR spectra. mdpi.com For example, in 3β-acetoxygorgostane-5α,6β,11α-triol, the presence of the acetoxy group at C-3 causes a downfield shift of the C-3 signal to approximately 73.0 ppm. mdpi.comresearchgate.net Similarly, an acetoxy group at C-7, as seen in xeniasterol D, shifts the C-7 signal to around 76.2 ppm. mdpi.com Other examples include gorgostane-3β,5α,6β,11α-tetrol 11-acetate and gorgostane-3β,5α,6β,11α,20(S)-pentol 3-acetate. mdpi.comresearchgate.net The position of the acetoxy group can vary, as seen in compounds like 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol, which differ in the location of the acetoxy group on the D-ring. mdpi.comresearchgate.net

The following table summarizes some of the known polyhydroxylated and acetoxygorgostane compounds:

Compound NameFormulaKey Functional GroupsSource Organism(s)Citations
Gorgostan-3β,5α,6β,11α-tetrol (Sarcoaldosterol A)C30H52O43β-OH, 5α-OH, 6β-OH, 11α-OHHeteroxenia ghardaqensis, Sarcophyton sp. tandfonline.comaphrc.orgnih.gov
Gorgostane-3β,5α,6β,9α,11α-pentolC30H52O53β-OH, 5α-OH, 6β-OH, 9α-OH, 11α-OHEunicea laciniata mdpi.comresearchgate.net
3β-,5α-,6β-,11α-,20β-PentahydroxygorgosterolC30H52O53β-OH, 5α-OH, 6β-OH, 11α-OH, 20β-OHXenia umbellata dntb.gov.ua
3β-Acetoxygorgostane-5α,6β,11α-triolC32H54O53β-OAc, 5α-OH, 6β-OH, 11α-OHHeteroxenia fuscescens researchgate.nettandfonline.com
Gorgostane-3β,5α,6β,11α-tetrol 11-acetateC32H54O53β-OH, 5α-OH, 6β-OH, 11α-OAcHeteroxenia ghardaqensis mdpi.comresearchgate.net
11α-Acetoxy-gorgostane-3β,5α,6β,12α-tetraolC32H54O63β-OH, 5α-OH, 6β-OH, 11α-OAc, 12α-OHSarcophyton sp. mdpi.comresearchgate.net
12α-Acetoxy-gorgostane-3β,5α,6β,11α-tetraolC32H54O63β-OH, 5α-OH, 6β-OH, 11α-OH, 12α-OAcSarcophyton sp. mdpi.comnih.govresearchgate.net

A-nor-Gorgostane Derivatives

A-nor-gorgostanes represent a less common but structurally interesting subgroup of gorgostane-type steroids. These compounds are characterized by a contracted A-ring, where one of the carbon atoms is absent, resulting in a five-membered A-ring instead of the typical six-membered ring. This structural modification is a significant deviation from the conventional steroid framework. The biosynthesis of these A-nor steroids likely involves complex enzymatic rearrangements of a more common steroid precursor. While not as frequently encountered as their six-membered A-ring counterparts, their unique structure makes them a subject of interest in natural product chemistry.

Stereochemical Considerations within Gorgostane Derivatives

The stereochemistry of gorgostane derivatives is a critical aspect of their structural characterization and biological function. ontosight.ai The complex three-dimensional arrangement of atoms, particularly at the numerous chiral centers within the steroid nucleus and the side chain, gives rise to a vast number of potential stereoisomers.

The stereochemistry of the side chain, particularly the cyclopropane (B1198618) ring at C-22, C-23, and C-28, is a defining feature of gorgostane steroids. wikipedia.org The absolute configuration of the C-22 and C-23 positions in many gorgostanes has been determined as 22R and 23R through methods like X-ray crystallography. mdpi.com The orientation of the acetate (B1210297) group at C-12 also has a discernible effect on the chemical shift of the C-18 methyl carbon. nih.gov For instance, in 12α-acetoxygorgostane-3β,5α,6β,11α-tetraol, the C-18 methyl carbon signal appears at 12.7 ppm, whereas in the 12β-acetoxy isomer, it is shifted downfield. nih.gov

The determination of the relative and absolute stereochemistry of these complex molecules relies heavily on advanced spectroscopic techniques, particularly 2D NMR experiments like NOESY, which can reveal through-space correlations between protons, and comparison with data from compounds of known stereochemistry. researchgate.netnih.gov

Investigations into Biological Activity and Molecular Mechanisms of Gorgostane Type Sterols

Modulation of Cellular Proliferation and Cytotoxic Mechanisms In Vitro

Gorgostane-type sterols and their derivatives have demonstrated notable cytotoxic and anti-proliferative effects against a variety of human cancer cell lines in laboratory settings. nih.gov These activities are a cornerstone of the pharmacological interest in this class of marine natural products. ontosight.ai

The cytotoxic potential of gorgostane-type sterols has been evaluated against a panel of human tumor cell lines. For instance, gorgosten-5(E)-3β-ol, isolated from the soft coral Heteroxenia ghardaqensis, was reported to be a moderate growth inhibitor of human colon tumor cells. researchgate.net A related polyhydroxy secosterol, 5α-3β,6α,11-trihydroxy-24-methyl-9,11-seco-5a-cholest-7-en-9-one, showed effective growth inhibition against colon (Caco-2) and breast (MCF-7) cancer cells, with GI50 values of 0.62 µM and 2.3 µM, respectively. researchgate.net

Several studies have highlighted the activity of these compounds against various cancer cell lines. Klyflaccisteroids C-F, isolated from the soft coral Klyxum flaccidum, are gorgostane-type steroids reported to have cytotoxic activity. nih.gov Similarly, various polyhydroxylated steroids from the soft coral Sarcophyton ehrenbergi, including gorgostane (B1234944) derivatives, exhibited significant cytotoxicity against lung (LU-1), liver (HepG2), breast (MCF-7), leukemia (HL-60), and colon (SW480) cancer cell lines, with IC50 values ranging from 8.45 to 38.27 μM for the most active compounds. researchgate.net

One specific derivative, 11α-acetoxy-gorgostane-3β,5α,6β-triol, isolated from the gorgonian Plexaurella grisea, displayed selective and potent activity against the HT-29 human colon adenocarcinoma cell line with an ED50 value of 0.1 µg/ml. nih.gov Other sterols isolated from the same organism showed cytotoxicity towards HeLa and HL-60 cell lines. researchgate.net While not a gorgostane, the related marine sterol stigmast-5-en-3-ol showed prominent antiproliferative effects on HL-60 and MCF-7 cells, with IC50 values of 37.82 and 45.17 μg/ml, respectively, further underscoring the potential of marine sterols in cancer research. nih.gov

Interactive Table: Cytotoxic Activity of Gorgostane-Type and Related Sterols on Human Tumor Cell Lines

Compound/ExtractSource OrganismTested Cell Line(s)Reported Activity (IC50/ED50/GI50)Reference
11α-acetoxy-gorgostane-3β,5α,6β-triolPlexaurella griseaHT-29 (Colon Adenocarcinoma)ED50 = 0.1 µg/ml nih.gov
5α-3β,6α,11-trihydroxy-24-methyl-9,11-seco-5a-cholest-7-en-9-oneSarcophyton glaucumCaco-2 (Colon), MCF-7 (Breast)GI50 = 0.62 µM (Caco-2), 2.3 µM (MCF-7) researchgate.net
Polyhydroxylated Steroids (including Gorgostanes)Sarcophyton ehrenbergiLU-1 (Lung), HepG2 (Liver), MCF-7 (Breast), HL-60 (Leukemia), SW480 (Colon)IC50 values from 8.45 to 38.27 µM researchgate.net
Gorgosten-5(E)-3β-olHeteroxenia ghardaqensisHuman Colon Tumor CellsModerate growth inhibition researchgate.net
Klyflaccisteroids C-FKlyxum flaccidumNot specifiedReported as cytotoxic nih.gov
(24S)-ergostane-3β,5α,6β,25 tetraol (Related Sterol)Sarcophyton acutumHepG2 (Liver)IC50 = 17.2 ± 1.5 μg/mL mdpi.com
Sarcoaldosterol B (Gorgostane derivative)Sarcophyton acutumMCF-7 (Breast), A549 (Lung)IC50 = 30.2 ± 4.0 μg/mL (MCF-7), 24.8 ± 2.8 μg/mL (A549) mdpi.com

Research into the molecular mechanisms underlying the cytotoxic effects of gorgostane-type sterols has begun to reveal their complex interactions with cellular machinery. The growth inhibitory effects appear to be mediated through the induction of apoptosis (programmed cell death) and potentially through anti-angiogenic pathways. researchgate.netnih.gov

Studies on related marine sterols provide a model for these mechanisms. For example, stigmast-5-en-3-ol was found to induce the formation of apoptotic bodies and cause DNA damage in HL-60 and MCF-7 cells. nih.gov Its mechanism involves the mitochondria-mediated apoptotic pathway, evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL. nih.gov This shift in the Bax/Bcl-xL ratio leads to the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov

Furthermore, some related secosterols have been shown to achieve their anti-proliferative effects by inhibiting the migration of cancer cells and inactivating key enzymes involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net This suggests that certain gorgostane-related compounds may not only kill tumor cells directly but also inhibit the formation of new blood vessels required for tumor growth.

Studies on Human Tumor Cell Lines (e.g., Caco-2, HL-60, MCF7, HeLa, HepG2)

Anti-inflammatory Properties: Cellular and Molecular Basis

Gorgostane-type steroids are recognized for their significant anti-inflammatory properties. nih.govnih.gov These activities are attributed to their ability to modulate key biological pathways that are central to the inflammatory response. researchgate.netresearchgate.net

The anti-inflammatory effects of gorgostane-type sterols are largely mediated by their influence on the expression and activity of pro-inflammatory enzymes and signaling molecules. A crucial mechanism is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.gov

Several gorgostane and related sterols isolated from the gorgonian Pinnigorgia sp. have been shown to significantly inhibit the accumulation of iNOS and COX-2 proteins in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net This suppression of iNOS and COX-2 is often linked to the down-regulation of upstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that plays a pivotal role in regulating the gene expression of many inflammatory mediators, including iNOS and COX-2. nih.govresearchgate.net Phytosterols (B1254722) have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), another pathway that can lead to NF-κB activation. nih.gov By blocking these signaling cascades, gorgostane sterols can effectively reduce the production of inflammatory molecules. researchgate.netnih.gov

Additionally, some gorgostane derivatives exhibit anti-inflammatory activity by inhibiting the release of elastase and the generation of superoxide (B77818) anions from human neutrophils, which are key events in neutrophilic inflammation. nih.govresearchgate.net

Antimicrobial Activity: Antibacterial and Antifungal Mechanisms

In addition to their effects on mammalian cells, gorgostane-type sterols possess a spectrum of antimicrobial activities, demonstrating efficacy against both bacteria and fungi. nih.govresearchgate.net

In vitro bioassays have confirmed the antimicrobial potential of gorgostane derivatives. Sterols isolated from the soft coral Heteroxenia ghardaqensis showed activity against the Gram-positive bacterium Bacillus megaterium, the Gram-negative bacterium Escherichia coli, and the fungi Microbotryum violaceum and Septoria tritici. researchgate.net Similarly, specific compounds such as 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol, isolated from a Sarcophyton species, have reported antibacterial and antifungal activities. nih.gov

The primary mechanism for antifungal action is believed to be the disruption of the fungal cell membrane. nih.govlumenlearning.com Fungal membranes contain ergosterol (B1671047) as their predominant sterol, which is distinct from the cholesterol found in human cell membranes. lumenlearning.com This difference allows for selective targeting. Gorgostane sterols likely interact with ergosterol, altering membrane fluidity and function, which can lead to cell death. nih.govlumenlearning.com Rather than simply forming pores, these compounds may induce other intracellular changes, such as inhibiting hyphal growth or promoting the generation of reactive oxygen species (ROS). frontiersin.org

Preliminary structure-activity relationship analyses suggest that certain chemical features are important for this bioactivity. The presence of an 11α-acetoxy group and the unique cyclopropane (B1198618) moiety in the side chain are thought to contribute significantly to both the antibacterial and antifungal effects of these compounds. researchgate.netresearchgate.net

Interactive Table: Antimicrobial Activity of Gorgostane-Type Sterols

Compound/ExtractSource OrganismTarget Organism(s)Reported ActivityReference
Sterol metabolites (including gorgostanes)Heteroxenia ghardaqensisEscherichia coli, Bacillus megaterium (Bacteria)Exhibited antimicrobial activity researchgate.net
Sterol metabolites (including gorgostanes)Heteroxenia ghardaqensisMicrobotryum violaceum, Septoria tritici (Fungi)Exhibited antimicrobial activity researchgate.net
11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol & 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraolSarcophyton speciesBacteria and Fungi (not specified)Antibacterial and antifungal activities in vitro bioassay nih.gov

Receptor Binding and Enzyme Modulation Studies

Gorgostane-type sterols, characterized by a unique cyclopropane ring in their side chain, have been the subject of various investigations to elucidate their interactions with biological systems at a molecular level. mdpi.com These studies focus on how these marine-derived natural products bind to specific protein targets, such as receptors and enzymes, thereby initiating a biological response. The complex stereochemistry and functional group decorations of the gorgostane skeleton are critical determinants of these interactions. ontosight.ai

Research into the molecular targets of gorgostane derivatives has revealed specific binding affinities and modulatory effects on key proteins involved in metabolic regulation and inflammation. These findings underscore the potential of gorgostanes as scaffolds for drug discovery. ontosight.airesearchgate.net

One significant discovery is the identification of gorgosterol (B1215954) as an antagonist of the farnesoid X-receptor (FXR), a nuclear receptor crucial for bile acid and lipid metabolism. researchgate.net Furthermore, certain gorgostane derivatives have demonstrated potent binding affinity for the Liver X receptor alpha (LXRα), another nuclear receptor that plays a central role in cholesterol homeostasis and inflammation. researchgate.net For instance, specific gorgostane derivatives were found to have IC₅₀ values in the sub-micromolar range for LXRα binding and acted as strong coactivator association stimulators for this receptor. researchgate.net

In the context of inflammation, a polyhydroxylated gorgostane steroid, Sarcoaldosterol A, was identified as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway. Molecular docking studies have confirmed its binding affinity for COX-2, highlighting its potential as a lead compound for developing anti-inflammatory agents. researchgate.net The ability of various sterols to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism is a well-established principle, and gorgostanes appear to be no exception. nih.govmdpi.com

Below is a table summarizing the observed interactions of specific gorgostane derivatives with biological targets.

Compound/Derivative ClassTargetInteraction TypeObserved Effect/Affinity
GorgosterolFarnesoid X-Receptor (FXR)AntagonistModulates FXR activity. researchgate.net
Gorgostane derivativesLiver X Receptor alpha (LXRα)Agonist / CoactivatorPotent binding affinity with IC₅₀ values as low as 0.07 µM and EC₅₀ values for coactivator association as low as 0.05 µM. researchgate.net
Sarcoaldosterol A (polyhydroxylated gorgostane)Cyclooxygenase-2 (COX-2)Inhibitor / BinderConfirmed binding affinity via molecular docking. researchgate.net

Structure-Activity Relationships (SAR) in Gorgostane Derivatives

The biological activity of gorgostane-type sterols is intricately linked to their unique structural features. scilit.comresearchgate.net Structure-activity relationship (SAR) studies aim to decipher how specific components of the molecule, such as the distinctive side chain or substitutions on the steroid nucleus, contribute to their biological effects.

The following table summarizes key structure-activity relationships identified for gorgostane derivatives.

Structural FeaturePositionAssociated BioactivityReference
Cyclopropane MoietySide Chain (C-22, C-23, C-30)Antimicrobial scilit.comresearchgate.netnih.gov
Terminal Double BondSide ChainAntimicrobial scilit.comresearchgate.netnih.gov
11α-acetoxy groupC-11Antimicrobial, Cytotoxicity researchgate.netresearchgate.netnih.gov
3β,5α,6β-triolSteroid NucleusCore structure for various cytotoxic derivatives researchgate.net

Analytical and Separation Methodologies for Gorgostane Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of gorgostane-type steroids from the crude extracts of marine organisms like soft corals. hplc.eu Its high resolving power allows for the separation of structurally similar sterols from a complex matrix. hplc.eu The process typically involves the saponification of an initial oil sample, followed by extraction of the unsaponifiable fraction, which contains the sterols. mdpi.com This fraction is then subjected to HPLC for further purification. mdpi.com

Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for this purpose. eurogentec.com In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), and the mobile phase is polar. eurogentec.com Full-length sterols, being relatively hydrophobic, interact strongly with the nonpolar stationary phase and are retained longer in the column, while more polar impurities are eluted earlier. eurogentec.com This method is effective for purifying oligonucleotides up to 60 nucleotides and can achieve purities of over 85%. eurogentec.com

Normal-phase HPLC is also utilized, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar. For the separation of sterols and triterpenic dialcohols from olive oil, a Nova Pak Silica column has been used with a mobile phase consisting of a mixture of n-hexane and ethyl acetate (B1210297) (90/10 v/v). mdpi.com Various chromatographic methods, including silica gel column chromatography, are often used in succession to isolate different gorgostane (B1234944) derivatives. researchgate.net The selection of the specific HPLC method and conditions is critical for achieving the desired separation and purity.

Table 1: HPLC Parameters for Sterol Separation

ParameterDescriptionExample ApplicationReference
Mode Normal-Phase or Reversed-PhaseSeparation of sterols from unsaponifiable fraction of oils mdpi.comeurogentec.com
Stationary Phase (Column) Silica Gel (Normal-Phase); C18-bonded Silica (Reversed-Phase)Nova Pak Silica 60 Å (150 mm × 3.9 mm, 4 µm) mdpi.com
Mobile Phase Non-polar solvents for Normal-Phase; Polar solvents for Reversed-Phasen-hexane/ethyl acetate (90/10 v/v) for Normal-Phase mdpi.com
Purity Achieved Typically >85%Purification of synthetic oligonucleotides eurogentec.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the detection and profiling of sterols, including gorgostane derivatives, in various samples. chromatographyonline.comacademicjournals.org The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chromatographyonline.com According to the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), mass spectrometry is considered a Category A technique, indicating a high degree of discriminating power. chromatographyonline.com

For GC-MS analysis of sterols, a derivatization step is often necessary to increase the volatility and thermal stability of the compounds, which is crucial for their passage through the gas chromatograph. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries, such as the Golm Metabolome Database, for identification. nih.gov

GC-MS based metabolite profiling has been successfully applied to identify and quantify secondary metabolites in various plant and algal extracts. nih.govafropolitanjournals.com In the context of gorgostane research, GC-MS can be used to analyze the sterol composition of marine organism extracts, revealing the presence of specific gorgostane compounds and their relative abundance. This is invaluable for chemotaxonomic studies and for screening organisms for the presence of these unique marine sterols. academicjournals.orgijarbs.com

Table 2: Typical GC-MS Workflow for Sterol Profiling

StepDescriptionPurposeReference
1. Sample Extraction Extraction of lipids/sterols from the biological matrix using organic solvents.To isolate the compounds of interest from the raw sample. afropolitanjournals.com
2. Derivatization Chemical modification (e.g., silylation) of the sterols.To increase volatility and thermal stability for GC analysis. nih.gov
3. GC Separation The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase.To separate individual sterols from the complex mixture. chromatographyonline.com
4. MS Detection & Identification Separated compounds are ionized, fragmented, and detected by the mass spectrometer. The resulting mass spectra are analyzed.To identify the compounds by their unique mass fragmentation patterns and comparison to spectral libraries. nih.gov

Advanced Spectroscopic Techniques for Trace Analysis

Beyond initial separation and detection, advanced spectroscopic techniques are crucial for the unambiguous structural elucidation of novel gorgostane compounds and for their analysis at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the complex three-dimensional structure of gorgostane steroids. nih.gov Techniques such as one-dimensional (1D) and two-dimensional (2D) NMR are routinely used. aphrc.org 13C-NMR spectroscopy is particularly characteristic for identifying the gorgostane skeleton, especially the unique cyclopropane (B1198618) moiety on the side chain. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) , often coupled with liquid chromatography, provides highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) have been instrumental in the structural analysis of newly isolated gorgostane derivatives. aphrc.orgresearchgate.net

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional HPLC-MS. The use of smaller column particles in UPLC allows for higher resolution, greater sensitivity, and faster analysis times. In studies of soft corals, UPLC-MS has been shown to be more effective than NMR for discriminating between species based on their chemical profiles, particularly for identifying differentiating markers like cembranoids and oxylipids. researchgate.net

For the analysis of ultratrace concentrations, other advanced spectroscopic methods are being developed, although their application to gorgostanes is not yet widely reported. Techniques like Surface Plasmon Resonance (SPR) sensors and fluorescence spectroscopy offer extremely low limits of detection for various organic molecules and show potential for future applications in marine natural product research where sample amounts are limited. mdpi.com Laser-Induced Breakdown Spectroscopy (LIBS) is another emerging method for rapid, micro-destructive elemental analysis. azolifesciences.com

Ecological and Environmental Significance of Gorgostane Type Sterols

Role in Marine Organism Interactions (e.g., Chemical Defense)

Sessile marine invertebrates, such as sponges and gorgonians, are known to produce a wide array of secondary metabolites to defend themselves against various biotic pressures like predation, pathogenic infections, and overgrowth by other organisms. researchgate.netnumberanalytics.com These chemical defenses are crucial for survival, especially in environments with high consumer abundance. researchgate.net Gorgostane-type steroids are among the secondary metabolites that play a significant role in these defensive strategies. mdpi.comresearchgate.net

The production of these compounds is believed to be a primary method of defense for many octocorals. researchgate.net These metabolites can deter predators and are involved in competitive interactions with other sessile organisms, such as neighboring corals, sometimes causing tissue necrosis upon contact. researchgate.net Research has shown that various gorgostane (B1234944) derivatives possess biological activities, including anti-inflammatory, cytotoxic, antibacterial, and antifungal properties, which underpin their defensive functions. mdpi.comontosight.ai For example, certain polyhydroxylated gorgostane steroids have shown moderate inhibitory activity against specific human tumor cell lines, and others have demonstrated antibacterial and antifungal effects in laboratory assays. mdpi.comresearchgate.net

The presence of these bioactive compounds in organisms like soft corals from the genus Heteroxenia and Klyxum highlights their ecological role. researchgate.netmdpi.com The specific chemical structures of these steroids, including variations in oxygenation patterns and the integrity of the steroidal rings, contribute to their diverse biological effects. mdpi.commdpi.com For instance, 9,11-secogorgosterols, which have a cleaved C-ring, represent a significant structural modification that can influence their defensive capabilities. mdpi.comresearchgate.net This chemical diversity allows marine organisms to adapt and survive in complex and competitive ecosystems. numberanalytics.comresearchgate.net

Below is a table detailing some gorgostane-type steroids and the marine organisms from which they have been isolated.

Compound GroupExample CompoundSource Organism
Gorgost-5-eneGorgosterol (B1215954)Plexaura flexuosa (octocoral)
5,6-Epoxygorgostane5,6-Epoxygorgostane derivativesKlyxum flaccidum (soft coral)
5,6-DihydroxygorgostaneXeniasterol CXenia sp. (soft coral)
9,11-Secogorgostane9,11-secogorgosterolsPinnigorgia sp. (gorgonian coral)
Miscellaneous Gorgostane5α,8α-epidioxygorgost-6-en-3β-olMarine Organisms

This table presents examples of gorgostane-type steroid groups and their sources. mdpi.comresearchgate.net

Biogeochemical Cycling of Marine Sterols

Marine sterols, including gorgostane-type sterols, are crucial components of biogeochemical cycles. copernicus.orgyale.edu Due to their resistance to degradation and their origin from specific organisms, they serve as valuable biomarkers in environmental and geological samples. gerli.comnumberanalytics.com The presence and distribution of sterols in marine sediments provide insights into the sources of organic matter, past environmental conditions, and the historical productivity of organisms like dinoflagellates and diatoms. copernicus.orggerli.comnumberanalytics.com

Sterols are essential components of eukaryotic cell membranes and can persist in sediments for millions of years, making them reliable indicators for paleoenvironmental reconstructions. gerli.comwikipedia.orgnih.gov The transformation of sterols into stable steranes through diagenetic processes allows geochemists to trace the history of life and environmental changes. wikipedia.orgcore.ac.uk For instance, the presence of specific sterols can indicate the contribution of different types of organisms, such as algae, terrestrial plants, and animals, to sedimentary organic matter. researchgate.netresearchgate.net

The cycling of these sterols begins with their synthesis by marine organisms like phytoplankton. copernicus.orgjochemnet.de After the organisms die, these lipid biomarkers are incorporated into the marine food web or sink and become part of the sediment. yale.edujochemnet.desciencelearn.org.nz The degradation and preservation of these sterols in sediments are influenced by environmental factors such as oxygen levels in the bottom water. yale.edu For example, low-oxygen conditions can lead to better preservation of these organic molecules. yale.edu

Gorgosterol and its derivatives, being characteristic of certain dinoflagellates and marine invertebrates, act as specific tracers. researchgate.netresearchgate.net Their detection in sediment cores helps to reconstruct past populations of these organisms and understand the dynamics of marine ecosystems over geological timescales. gerli.comresearchgate.net The study of sterol distribution in riverine and marine sediments also helps in understanding the transport and mixing of organic matter from different biological sources in coastal environments. researchgate.net

The table below summarizes the application of marine sterols in biogeochemical studies.

Sterol TypeApplication in Biogeochemical CyclingKey Insights
General SterolsTracing sources of organic matter in sediments. numberanalytics.comresearchgate.netDifferentiating between marine, terrestrial, and bacterial inputs. researchgate.netresearchgate.net
Stanols (e.g., 5α(H)-stanols)Indicating diagenetic processes and sources like dinoflagellates. gerli.comUnderstanding the transformation and preservation of organic matter. yale.edu
GorgosterolBiomarker for specific dinoflagellates and marine invertebrates. researchgate.netresearchgate.netReconstructing past communities of specific marine organisms. gerli.comresearchgate.net
Phytosterols (B1254722) (e.g., Brassicasterol)Biomarker for diatoms. copernicus.orgresearchgate.netAssessing historical diatom productivity. copernicus.org
Zoosterols (e.g., Cholesterol)Indicating contributions from zooplankton and other animals. researchgate.netUnderstanding food web dynamics and consumer contributions to sediments. yale.edu

This table provides an overview of how different marine sterols are used as tools in biogeochemical and paleoenvironmental research.

Research Gaps and Future Directions in 5alpha Gorgostane Studies

Elucidation of Remaining Unknown Biosynthetic Enzymes and Pathways

A significant mystery surrounding gorgostanes is their complex biosynthesis. The origin of these sterols in marine invertebrates is intricate, as they may be derived from dietary sources, synthesized de novo by the organism, or produced by symbiotic microorganisms and subsequently modified by the host. mdpi.comnih.gov While the parent compound, gorgosterol (B1215954), is known to be produced by symbiotic zooxanthellae (dinoflagellates), the precise enzymatic machinery responsible for constructing the characteristic cyclopropane (B1198618) ring on the side chain remains largely unknown. mdpi.comoregonstate.edu

Early experiments using cell-free extracts from dinoflagellates like Peridinium foliaceum and Crypthecodinium cohnii have provided initial insights. mdpi.com These studies have linked the biosynthesis to the availability of S-adenosylmethionine, a common methyl group donor, suggesting its involvement in the unique alkylation of the steroid side chain. mdpi.com However, the specific enzymes—the cyclopropane synthase(s) and other modifying enzymes—have not been isolated or characterized.

Future research should focus on:

Genome Mining: Applying genome mining techniques to the symbiotic dinoflagellates that produce gorgosterol could identify the biosynthetic gene clusters responsible. This approach, which has been successful in discovering "unknown-unknown" natural products by focusing on pathways without previously identified core enzymes, is a promising strategy. escholarship.org

Heterologous Expression: Once candidate genes are identified, their function can be confirmed through heterologous expression in more tractable host organisms. Overcoming challenges related to the expression of complex, multi-domain enzymes, which may be metal-dependent or oxygen-sensitive, will be a key hurdle. nih.gov

Enzyme Characterization: Successful expression will allow for the isolation and detailed biochemical characterization of these novel enzymes, providing a complete picture of the biosynthetic pathway and enabling potential bio-engineering applications.

Development of Novel and Efficient Synthetic Routes for Complex Gorgostane (B1234944) Analogues

The structural complexity of gorgostanes, particularly the densely functionalized steroid core and the unique cyclopropane-containing side chain, presents considerable challenges for chemical synthesis. drugdiscoverytrends.comuva.nl While total and semi-syntheses of some gorgostane derivatives have been achieved, these routes are often lengthy and inefficient, limiting the accessibility of these compounds for extensive biological evaluation. researchgate.netresearchgate.net

Future synthetic efforts should be directed towards creating more modular and efficient strategies. Key areas for advancement include:

Innovative Synthetic Methodologies: The development of novel chemical reactions is paramount. For instance, a recently discovered reaction that efficiently forges half of the steroid structure could dramatically shorten synthetic pathways. drugdiscoverytrends.com A reported semi-synthesis of demethylgorgosterol highlighted the importance of developing stereoselective intermolecular cyclopropanation reactions to construct the key side chain. researchgate.net

Enabling Technologies: The integration of enabling technologies like continuous flow chemistry, photochemistry, and biocatalysis offers a powerful approach to streamline steroid synthesis. uva.nl These technologies can improve reaction efficiency, enhance safety, minimize waste, and facilitate scalability.

Analogue-Focused Synthesis: A primary goal is to develop synthetic routes that not only produce the natural products but are also flexible enough to generate a diverse range of analogues. This includes the synthesis of unnatural mirror-image isomers and derivatives with heteroatoms incorporated into the steroid skeleton, which have shown potential for enhanced biological activity. drugdiscoverytrends.comresearchgate.net

Deepening Molecular Mechanistic Understanding of Biological Activities

Gorgostane-type steroids have been reported to possess a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal effects. mdpi.comnih.govontosight.ai However, for many of these activities, the precise molecular mechanisms of action remain poorly understood. mdpi.comontosight.ai A deeper understanding is essential for translating these promising natural products into therapeutic leads.

Key research gaps and future directions include:

Target Identification and Validation: While some studies suggest that gorgostane derivatives can bind to specific proteins like enzymes and receptors, the direct molecular targets for most of their biological effects have not been identified. ontosight.ai Future work must employ techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify these binding partners.

Pathway Analysis: Once targets are identified, downstream signaling pathways must be investigated. For example, some gorgostanes act as positive allosteric modulators of the TGR5 receptor, but how this interaction leads to a specific cellular outcome requires further study. ontosight.ai Similarly, the anti-inflammatory properties of compounds like Sarcoaldosterol A, which inhibits pro-inflammatory mediators, need to be traced back to their initial molecular trigger. researchgate.netresearchgate.net

Structure-Mechanism Relationships: It is crucial to understand how the unique structural features of gorgostanes contribute to their mechanism of action. This involves correlating specific structural motifs (e.g., the cyclopropane ring, hydroxylation patterns) with binding affinity and functional activity at the molecular level.

Further research is needed to fully elucidate the molecular basis of the interaction between gorgostane derivatives and their biological targets, which is a prerequisite for their development as potential therapeutic agents. ontosight.ai

Exploration of New Marine Sources and Undiscovered Gorgostane Structures

The marine environment is a vast and largely unexplored reservoir of chemical diversity. mdpi.comresearchgate.net While over 75 distinct gorgostane steroids have been isolated to date, primarily from soft corals of the order Alcyonacea, it is highly probable that many more remain to be discovered. mdpi.comnih.govresearchgate.net These undiscovered structures could possess novel biological activities.

Future research should prioritize:

Biodiversity-Focused Exploration: Systematic investigation of a wider range of marine organisms, particularly from underexplored ecological niches and geographical locations, is essential. While soft corals of the genera Sarcophyton, Clavularia, and Heteroxenia are known sources, other organisms like different gorgonian corals, sponges, and their associated microbes should be investigated. mdpi.comaphrc.orgresearchgate.net

Advanced Isolation and Dereplication: The use of modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy coupled with metabolomics databases, can accelerate the process of "dereplication"—rapidly identifying known compounds. This allows researchers to focus their efforts on isolating and characterizing genuinely novel structures.

Discovery of Novel Scaffolds: Exploration may lead to the discovery of gorgostanes with unprecedented structural modifications, such as different ring systems (e.g., 9,11-secogorgostanes), unusual oxygenation patterns, or novel side-chain variations beyond the canonical gorgostane framework. mdpi.com The unique evolutionary pressures in marine environments often result in the biosynthesis of chemical scaffolds not seen in terrestrial organisms. researchgate.net

Table 2: Known Marine Sources of Gorgostane-Type Steroids

Organism Type Genus/Species Example(s) Reference(s)
Soft Coral Heteroxenia ghardaqensis researchgate.netaphrc.org
Soft Coral Sarcophyton sp. mdpi.comresearchgate.net
Soft Coral Clavularia viridis mdpi.comnih.gov
Soft Coral Isis hippuris mdpi.com
Gorgonian Coral Pinnigorgia sp. researchgate.net

Advanced Computational Chemistry Approaches for Structure-Activity Prediction

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties and activities of molecules, thereby guiding synthetic efforts and biological testing. scisynopsisconferences.comoncodesign-services.com The application of these methods to the study of gorgostanes is a promising and rapidly evolving field.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: As more gorgostane analogues are synthesized and tested, robust QSAR models can be developed. These mathematical models correlate specific physicochemical properties of a molecule with its biological activity, allowing for more precise predictions for newly designed compounds. oncodesign-services.commdpi.com

Mechanism-Based Molecular Modeling: Advanced molecular docking and simulation techniques can provide insights into how gorgostane derivatives interact with their biological targets at an atomic level. oncodesign-services.com For instance, molecular docking has already been used to probe the anti-inflammatory activity of Sarcoaldosterol A. researchgate.netresearchgate.net Future studies could use molecular dynamics simulations to understand the conformational changes that occur upon binding.

Machine Learning and AI: The use of deep machine learning and artificial intelligence represents the next frontier. technologynetworks.com These models can analyze vast datasets to identify complex patterns that are not apparent through traditional methods. mdpi.com Developing predictive models that can forecast the bioactivity profiles of novel or even virtual gorgostane structures could significantly de-risk and accelerate their development as drug candidates. technologynetworks.comarxiv.org Such computational tools can help prioritize which analogues to synthesize, saving significant time and resources. uni-bonn.de

Table 3: Mentioned Chemical Compounds

Compound Name
5alpha-Gorgostane
Gorgosterol
S-adenosylmethionine
demethylgorgosterol
stigmasterol (B192456)
Sarcoaldosterol A
gorgosten-5(E)-3β-ol
gorgostan-3β,5α,6β,11α-tetraol
gorgostan-3β,5α,6β-triol-11α-acetate
3 xi-hydroxymethyl-A-nor-5 alpha-gorgostane
stoloniferone S
11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol
12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol
klyflaccisteroids C-F
5α,8α-epidioxy-23,24-didemethylgorgost-6-ene-3β-ol
5α,8α-epidioxy-23-demethylgorgosta- 6,9(11)-dien-3β-ol
5α,8α-epidioxygorgost-6-en-3β-ol
5α,8α-epidioxygorgost-6,9(11)-dien-3β-ol
Gorgostane-1α,3β,5α,6β,11α,12β-hexol 12-acetate
xeniasterol C
3β,11-dihydroxy-9,11-secogorgost-5-en-9-one
3β-Acetoxygorgostane-5α,6β, 11α-triol
Xeniasterol D
Gorgostane-3β,5α,6β,11α-tetrol 11-acetate
Gorgostane-3β,5α,6β, 11α, 20(S)-pentol 3-acetate
klyflaccisteroid L
acanthoic acid
viperidone
polycarpol
rosacea acid
betulinic acid
stoloniferone M
5α, 8α-epidioxy-23-demethylgorgosta-6,9(11)-dien-3β-ol
5α,8α-epidioxy-23,24-didemethylgorgost-6-ene-3βol
9-hydroxygorgosterol
9,11 alpha,14-trihydroxygorgosterol
5 beta,6 beta-epoxyergost-24(28)-ene-3 beta,7 beta-diol
ergost-24(28)-ene-3 beta,5 alpha,6 beta,7 beta-tetrol
(25R) and (25S)-26-acetoxy-3 beta,5 alpha-dihydroxyergost-24(28)-en-6-one
gorgostane-3β,5α,6β-triol
gorgostane-1α,3β,5α,6β,11α-pentaol
5,6-epoxylitosterol
michosterols A–C
sinleptosterol A

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 5α-Gorgostane, and how can researchers validate structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are foundational for structural elucidation. For validation, compare experimental NMR chemical shifts (e.g., 1H^1H, 13C^{13}C) with computational predictions (DFT calculations). Purity is confirmed via HPLC with UV/Vis or ELSD detection, using ≥95% purity thresholds .
  • Key Considerations : Ensure solvent peaks are excluded in NMR, and cross-validate MS fragmentation patterns with literature. For novel derivatives, include X-ray crystallography for absolute configuration determination .

Q. How should researchers design a literature review strategy to identify gaps in 5α-Gorgostane’s bioactivity studies?

  • Methodological Answer : Use systematic review frameworks:

Keyword Searches : Combine terms like “5α-Gorgostane,” “biosynthesis,” “biological activity,” and “structure-activity relationships” in databases (PubMed, SciFinder, Google Scholar) .

Inclusion/Exclusion Criteria : Prioritize peer-reviewed articles (last 10 years) and exclude non-academic sources (e.g., patents, commercial websites) .

Gap Analysis : Tabulate bioassay data (e.g., IC50_{50}, EC50_{50}) to identify understudied pathways or inconsistent results .

Q. What experimental parameters are critical for optimizing 5α-Gorgostane synthesis in vitro?

  • Methodological Answer :

  • Reaction Conditions : Screen catalysts (e.g., Lewis acids), solvents (polar aprotic vs. nonpolar), and temperatures. Use Design of Experiments (DoE) to minimize trial runs .
  • Yield Optimization : Monitor reaction progress via TLC/GC-MS. Purify intermediates via column chromatography (silica gel gradients) .
  • Scalability : Assess reproducibility at 1g→10g scales; document deviations in reaction time or byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of 5α-Gorgostane across cell lines?

  • Methodological Answer :

Replicate Studies : Use identical cell lines (e.g., ATCC-certified HeLa, MCF-7) and culture conditions (e.g., serum concentration, passage number) .

Dose-Response Analysis : Compare EC50_{50} values across studies; perform meta-analysis to identify outliers or confounding variables (e.g., solvent DMSO vs. ethanol) .

Mechanistic Validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm target pathways (e.g., apoptosis vs. autophagy) .

Q. What computational strategies are effective for predicting 5α-Gorgostane’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools : Apply QSAR models (e.g., SwissADME, pkCSM) to predict logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability of 5α-Gorgostane in active sites .
  • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How should researchers design a multi-omics study to explore 5α-Gorgostane’s mechanism of action?

  • Methodological Answer :

Transcriptomics : Perform RNA-seq on treated vs. control cells; use DESeq2 for differential gene expression analysis .

Proteomics : Apply LC-MS/MS with TMT labeling to quantify protein abundance changes; validate via Western blot .

Metabolomics : Use 1H^1H-NMR or GC-MS to profile metabolic shifts (e.g., glycolysis, TCA cycle) .

  • Integration : Apply pathway enrichment tools (MetaboAnalyst, STRING) to link omics datasets .

Methodological Resources

  • Data Contradiction Analysis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Reproducibility : Document protocols using platforms like protocols.io ; share raw data via repositories (Figshare, Zenodo) .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling and in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.